2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is an organic compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered ring structures containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- typically involves the reaction of tetrahydropyran with an appropriate alkyne, such as 8-dodecyn-1-ol. The reaction is often catalyzed by a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atom, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMSO.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various ethers or esters.
Scientific Research Applications
2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the dodecynyloxy group.
2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-: A similar compound with a heptadecynyloxy group instead of a dodecynyloxy group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another derivative with a propynyloxy group.
Uniqueness
2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is unique due to the presence of the dodecynyloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other tetrahydropyran derivatives may not be suitable.
Properties
CAS No. |
64604-68-8 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-dodec-8-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-3,6-16H2,1H3 |
InChI Key |
JXPUZAOSDJTBBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.